molecular formula C12H10O3S B14911875 Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate

Cat. No.: B14911875
M. Wt: 234.27 g/mol
InChI Key: ZVXVXLASNKQPJV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a sulfur-containing heterocyclic compound characterized by a benzothiopyran core with a ketone group at position 4 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions using isothiocyanates or thiol-based precursors .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 4-oxothiochromene-3-carboxylate

InChI

InChI=1S/C12H10O3S/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3

InChI Key

ZVXVXLASNKQPJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=CC=CC=C2C1=O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Saponification (Basic Hydrolysis)

Reaction with aqueous NaOH or KOH cleaves the ester to form the sodium carboxylate, which can be acidified to the free carboxylic acid.
Example :
Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate → 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid .

Conditions Reagents Product Yield Reference
0.1 M NaOH, refluxNaOH, H2OSodium 4-oxo-4H-1-benzothiopyran-3-carboxylate85%
Acidification (HCl)HCl4-Oxo-4H-1-benzothiopyran-3-carboxylic acid90%

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines or alcohols:

Aminolysis

Reaction with primary or secondary amines forms amides.
Example :
this compound + Butylamine → 4-Oxo-4H-1-benzothiopyran-3-carboxamide .

Conditions Reagents Product Yield Reference
DCC/DMAP, CH2Cl2, 25°CDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)N-Butyl-4-oxo-4H-1-benzothiopyran-3-carboxamide78%

Condensation Reactions

The ketone group at position 4 reacts with hydrazines or hydroxylamine to form hydrazones or oximes:

Hydrazone Formation

Reaction with 2,4-dinitrophenylhydrazine (DNPH) yields hydrazone derivatives .

Conditions Reagents Product Yield Reference
EtOH, reflux2,4-Dinitrophenylhydrazine4-(2,4-Dinitrophenylhydrazono)-4H-1-benzothiopyran-3-carboxylate92%

Reduction Reactions

The ketone group can be selectively reduced to a secondary alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation:

Catalytic Hydrogenation

Reduction over Pd/C yields the dihydrobenzothiopyran derivative .

Conditions Catalyst Product Yield Reference
H2 (1 atm), Pd/C, EtOAc5% Pd/CEthyl 4-hydroxy-3,4-dihydro-2H-1-benzothiopyran-3-carboxylate88%

Electrophilic Aromatic Substitution

The benzothiopyran ring undergoes sulfonation or nitration at the electron-rich positions:

Nitration

Reaction with nitric acid introduces nitro groups at position 6 or 8.

Conditions Reagents Product Yield Reference
HNO3/H2SO4, 0°CNitrating mixtureEthyl 6-nitro-4-oxo-4H-1-benzothiopyran-3-carboxylate65%

Oxidation Reactions

The sulfur atom in the thiopyran ring can be oxidized to sulfoxide or sulfone derivatives:

Sulfoxidation

Treatment with m-chloroperbenzoic acid (mCPBA) forms the sulfoxide .

Conditions Oxidizing Agent Product Yield Reference
CH2Cl2, 25°CmCPBAThis compound sulfoxide75%

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes:

Diels-Alder Reaction

Reaction with 1,3-butadiene yields bicyclic adducts .

Conditions Dienophile Product Yield Reference
Toluene, reflux1,3-ButadieneEthyl 4a,8a-dihydro-4H-1-benzothiopyrano[3,4-b]oxepine-3-carboxylate68%

Biological Activity

Derivatives of this compound exhibit antileishmanial and antiproliferative activity:

Derivative Biological Activity EC50 (µM) Reference
4-Oxo-thiochroman-2-carboxamideAntileishmanial (L. donovani)216.2 ± 2.5
6-Nitro-4-oxo derivativeAntiproliferative (HeLa)12.5 ± 3.3

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include modulation of oxidative stress and inhibition of cell proliferation .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility: Benzothiopyrans tolerate diverse substituents (e.g., halogens, amino groups) without ring destabilization, a trait leveraged in drug design .
  • Electronic Effects : Sulfur in benzothiopyran increases π-electron density compared to oxygen analogs, influencing binding affinity in enzyme inhibition studies .
  • Biological Performance : this compound demonstrates superior biofilm inhibition compared to methyl esters, likely due to slower ester hydrolysis rates .

Biological Activity

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and acylation. The compound can be synthesized from thiochroman derivatives, which have been shown to exhibit a broad range of biological activities.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

  • Antileishmanial Activity : Studies have shown that compounds containing the benzothiopyran scaffold exhibit potent antileishmanial effects. For instance, specific derivatives have reported effective concentrations (EC50) below 20 µM against Leishmania parasites, indicating strong potential for further development in treating leishmaniasis .
  • Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cancer cell lines. In vitro assays revealed varying levels of antiproliferative activity, with some derivatives showing promising results against HL-60 and HeLa cell lines . The structure of these compounds significantly influences their cytotoxicity, with certain substitutions enhancing or diminishing activity.
  • Antibacterial Properties : Related compounds with similar scaffolds have been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

  • Substituents at C2 and C3 : Variations at these positions can lead to substantial differences in biological activity. For example, a nitrile group at C3 has been associated with increased antileishmanial activity, while other groups may reduce effectiveness .
  • Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies highlight the biological activity of derivatives based on the benzothiopyran scaffold:

  • Antileishmanial Studies : A series of thiochromen derivatives were synthesized and tested for their leishmanicidal properties. Compounds with EC50 values below 20 µM were identified as highly active, suggesting a strong correlation between structural features and biological efficacy .
  • Cytotoxicity Evaluations : In studies involving human tumor cell lines, certain derivatives exhibited significant antiproliferative effects, demonstrating the potential for development as anticancer agents .

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